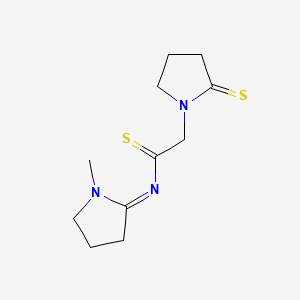
N-(1-methyl-2-pyrrolidinylidene)-2-(2-thioxo-1-pyrrolidinyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-2-pyrrolidinylidene)-2-(2-thioxo-1-pyrrolidinyl)ethanethioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MPTT and is known for its unique properties that make it suitable for use in scientific experiments.
Mechanism of Action
The mechanism of action of MPTT is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes and proteins in the body. This, in turn, leads to the suppression of various physiological and biochemical processes, which can be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
MPTT has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. MPTT has also been found to have antioxidant properties, which can help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPTT in lab experiments is its unique properties, which make it suitable for use in a wide range of studies. However, one of the limitations of using MPTT is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of MPTT in scientific research. One potential area of research is the development of new drugs that are based on the structure of MPTT. Another area of research is the study of the potential applications of MPTT in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, future research could focus on the development of new synthesis methods for MPTT, which could make it more accessible for use in scientific experiments.
Synthesis Methods
The synthesis of MPTT is a complex process that involves several steps. The first step is the preparation of 2-pyrrolidone, which is then reacted with methyl iodide to form N-methyl-2-pyrrolidone. This compound is then reacted with thioacetamide to form N-(1-methyl-2-pyrrolidinylidene)-2-thioxo-1-pyrrolidine. The final step involves the reaction of this compound with ethyl iodide to form N-(1-methyl-2-pyrrolidinylidene)-2-(2-thioxo-1-pyrrolidinyl)ethanethioamide.
Scientific Research Applications
MPTT has been extensively used in scientific research due to its unique properties. It has been used in the development of new drugs, as well as in the study of various physiological and biochemical processes. MPTT has been found to be effective in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Properties
IUPAC Name |
N-(1-methylpyrrolidin-2-ylidene)-2-(2-sulfanylidenepyrrolidin-1-yl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S2/c1-13-6-2-4-9(13)12-10(15)8-14-7-3-5-11(14)16/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOZNEFYNRZMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=NC(=S)CN2CCCC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126647-15-2 |
Source


|
| Record name | 1-Pyrrolidineethanethioamide, N-(1-methyl-2-pyrrolidinylidene)-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126647152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-hydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5662781.png)
![3,5-dimethyl-1-[(2-methylphenoxy)acetyl]-1H-pyrazole](/img/structure/B5662783.png)
![N'-{(3S*,4R*)-1-[(2-amino-4-ethyl-1,3-thiazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5662792.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5662800.png)

![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5662820.png)
![2-[2-(2-isopropyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5662837.png)
![5-[3-(2-methoxyphenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5662840.png)

![methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5662855.png)
![2-(2,4-dichlorophenoxy)-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B5662860.png)
![(3aR*,6aR*)-2-acetyl-5-(1-benzothien-2-ylmethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5662867.png)

![6-ethyl-N-[2-(3-methoxyphenoxy)ethyl]-N-methylpyrimidin-4-amine](/img/structure/B5662879.png)
